

Spectroscopic Profile of 1,3-Diethyl-2-thiobarbituric Acid: A Technical Guide

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Compound of Interest

Compound Name: *1,3-Diethyl-2-thiobarbituric acid*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1,3-Diethyl-2-thiobarbituric acid** (CAS No. 5217-47-0), a heterocyclic compound of interest in various research and development applications. The following sections detail its characteristic spectral signatures obtained through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with generalized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for **1,3-Diethyl-2-thiobarbituric acid** is $C_8H_{12}N_2O_2S$, with a molecular weight of 200.26 g/mol .^[1] The structural and spectroscopic data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectral Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~4.5	Quartet	4H	N-CH ₂ -CH ₃
~3.6	Singlet	2H	C(O)-CH ₂ -C(O)
~1.2	Triplet	6H	N-CH ₂ -CH ₃

¹³C NMR (Carbon-13 NMR) Spectral Data

Chemical Shift (ppm)	Assignment
~178	C=S (Thione)
~160	C=O (Amide Carbonyl)
~43	N-CH ₂ -CH ₃
~41	C(O)-CH ₂ -C(O)
~12	N-CH ₂ -CH ₃

Infrared (IR) Spectroscopy

The IR spectrum of **1,3-Diethyl-2-thiobarbituric acid** reveals key functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100 - 2900	Medium	C-H stretch (alkyl)
~1700	Strong	C=O stretch (amide)
~1500	Strong	C-N stretch
~1200	Medium	C=S stretch

Mass Spectrometry (MS)

Mass spectrometry data provides information about the molecular weight and fragmentation pattern of the compound.

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Putative Fragment
200	High	[M] ⁺ (Molecular Ion)
171	Medium	[M - C ₂ H ₅] ⁺
143	Medium	[M - C ₂ H ₅ NCO] ⁺
115	High	[M - C ₂ H ₅ NCO - CO] ⁺
69	Medium	[C ₄ H ₅ N] ⁺
44	High	[C ₂ H ₄ N] ⁺
29	High	[C ₂ H ₅] ⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **1,3-Diethyl-2-thiobarbituric acid** is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
- ¹H NMR Acquisition: Standard proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

- ^{13}C NMR Acquisition: Carbon-13 NMR spectra are acquired using proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is used, and a longer acquisition time and/or a higher number of scans are typically required due to the lower natural abundance and sensitivity of the ^{13}C nucleus.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

- Sample Preparation: A small amount of solid **1,3-Diethyl-2-thiobarbituric acid** is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.
- Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample is then brought into firm contact with the crystal using a pressure clamp. The sample spectrum is then recorded. The final spectrum is typically an average of 16 to 32 scans at a resolution of 4 cm^{-1} . The data is presented in terms of transmittance or absorbance versus wavenumber (cm^{-1}).

Gas Chromatography-Mass Spectrometry (GC-MS)

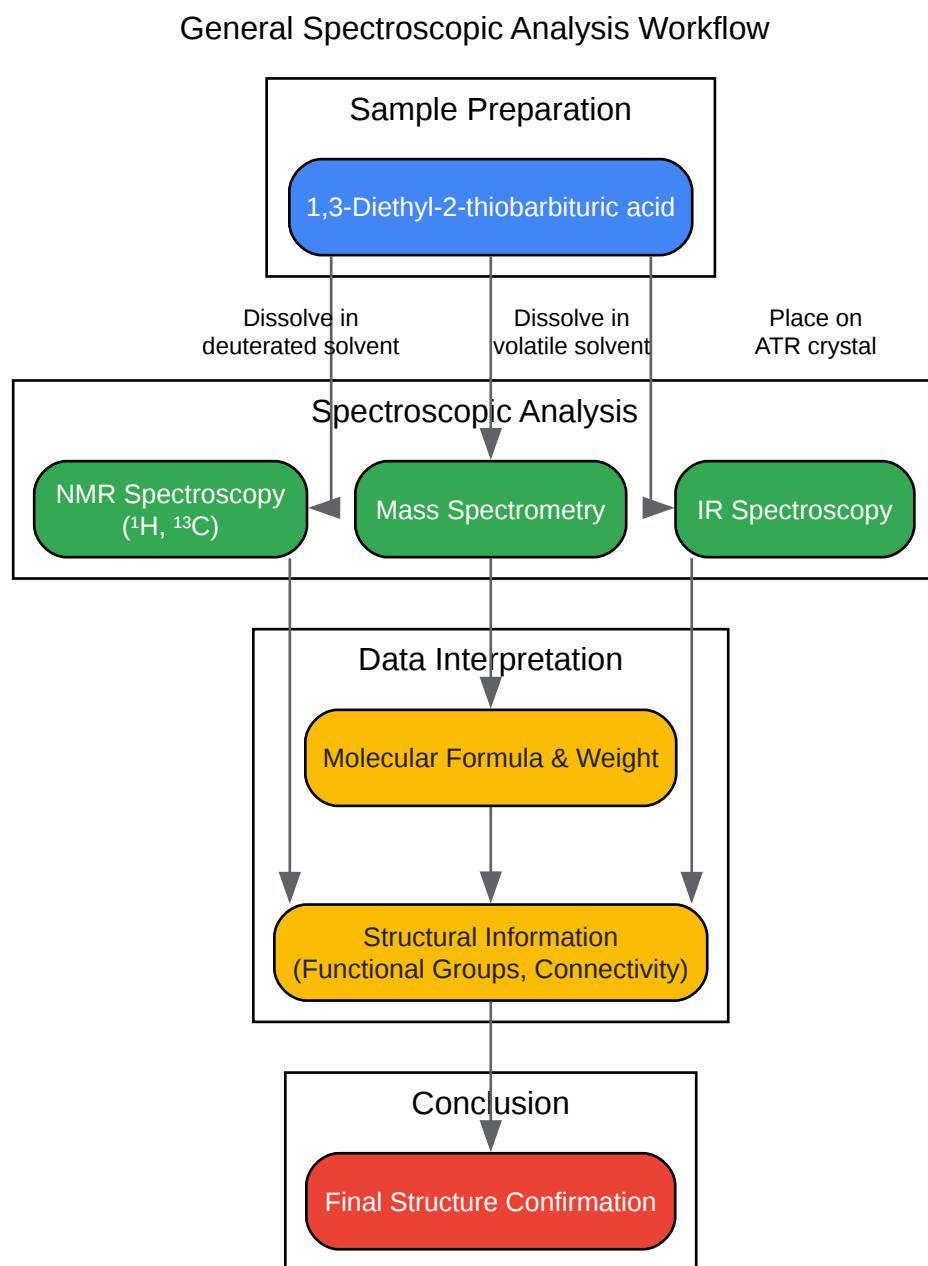
- Sample Preparation: A dilute solution of **1,3-Diethyl-2-thiobarbituric acid** is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).
- Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for the analysis.
- Gas Chromatography: A small volume (typically $1\text{ }\mu\text{L}$) of the sample solution is injected into the GC inlet, where it is vaporized. The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a nonpolar or medium-polarity column). The column temperature is programmed to ramp up over time to separate the components of the sample based on their boiling points and interactions with the stationary phase.
- Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron ionization (EI) is a common method used, where the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization

and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole) and detected.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of an organic compound like **1,3-Diethyl-2-thiobarbituric acid**.



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Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

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References

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